2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method includes the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with various aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is carried out in water, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Scientific Research Applications
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits potential as a c-Met kinase inhibitor and has shown promising anticancer activity.
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: An important intermediate for triazolopyrimidine derivatives.
Uniqueness
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific structure, which combines the triazolopyrimidine and thiazole moieties
Properties
Molecular Formula |
C16H20N6OS2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H20N6OS2/c1-9-6-10(2)22-13(17-9)20-21-15(22)25-8-12(23)19-14-18-11(7-24-14)16(3,4)5/h6-7H,8H2,1-5H3,(H,18,19,23) |
InChI Key |
LKJYFMNHEBECPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC(=O)NC3=NC(=CS3)C(C)(C)C)C |
Origin of Product |
United States |
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